molecular formula C19H16ClNOS B2487975 (4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone CAS No. 338976-03-7

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone

Cat. No.: B2487975
CAS No.: 338976-03-7
M. Wt: 341.85
InChI Key: RDAWQDFJPLNRDA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl]methanone: Similar structure but with an additional phenoxy group.

    (4-Chlorophenyl)[5-(dimethylamino)-4-(4-methoxyphenyl)-2-thienyl]methanone: Similar structure but with a methoxy group instead of a phenyl group.

Uniqueness

(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-[5-(dimethylamino)-4-phenylthiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNOS/c1-21(2)19-16(13-6-4-3-5-7-13)12-17(23-19)18(22)14-8-10-15(20)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWQDFJPLNRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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